

shelf life and storage conditions for m-PEG24-Br

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Compound of Interest

Compound Name: *m*-PEG24-Br

Cat. No.: B12425883

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An In-depth Technical Guide to the Shelf Life and Storage of **m-PEG24-Br**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and shelf life for **m-PEG24-Br** (methoxy-polyethylene glycol-24-bromide). It also details experimental protocols for stability assessment and visualizes key workflows relevant to its application.

Shelf Life and Storage Conditions

The stability of **m-PEG24-Br** is critical for its effective use in bioconjugation, drug delivery, and the synthesis of molecules such as PROTACs (Proteolysis Targeting Chimeras). While specific stability studies on **m-PEG24-Br** are not extensively published, general recommendations can be drawn from supplier data for **m-PEG24-Br** and structurally similar PEG derivatives.

Proper storage is essential to prevent degradation, which can occur through mechanisms such as oxidation and hydrolysis, compromising the integrity and reactivity of the molecule.

Table 1: Recommended Storage Conditions for **m-PEG24-Br** and Related Compounds

Form	Storage Temperature	Duration	Additional Recommendations
Solid (Powder)	-20°C	Up to 3 years[1][2][3]	Store in a dry, dark place.[4] Avoid sunlight.[5]
0-4°C	Short-term (days to weeks)	Store in a dry, dark place.	
-5°C	Not specified	Keep dry and avoid sunlight.	
In Solvent	-80°C	Up to 1 year or 6 months	Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	

Note: The shelf life of **m-PEG24-Br** in solution is significantly shorter than in its solid form. It is highly recommended to prepare solutions fresh for each use. If storage in solution is necessary, use of an anhydrous, aprotic solvent is advisable to minimize hydrolysis.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of **m-PEG24-Br**, particularly after long-term storage or when used in critical applications, a stability assessment is recommended. The following protocols outline a general approach to evaluating the integrity of **m-PEG24-Br**.

Visual Inspection

- Objective: To qualitatively assess any physical changes in the **m-PEG24-Br** solid.
- Methodology:

- Carefully observe the physical appearance of the **m-PEG24-Br** powder.
- Note any changes from its expected appearance (typically a white to off-white solid).
- Look for signs of discoloration (e.g., yellowing), clumping, or deliquescence, which may indicate degradation or moisture absorption.

Solubility Test

- Objective: To verify the solubility of **m-PEG24-Br** in a relevant solvent, as changes in solubility can indicate chemical modification or degradation.
- Methodology:
 - Prepare a solution of **m-PEG24-Br** at a known concentration in a suitable solvent (e.g., DMSO, DMF, or chlorinated solvents).
 - Observe the dissolution process. The compound should dissolve completely to form a clear, colorless solution.
 - The presence of particulates or a hazy appearance may suggest the presence of insoluble degradation products.

Chromatographic Purity Assessment (HPLC)

- Objective: To quantitatively determine the purity of **m-PEG24-Br** and identify any degradation products.
- Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for analyzing PEG compounds.
 - Sample Preparation: Prepare a stock solution of **m-PEG24-Br** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
 - HPLC System:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).

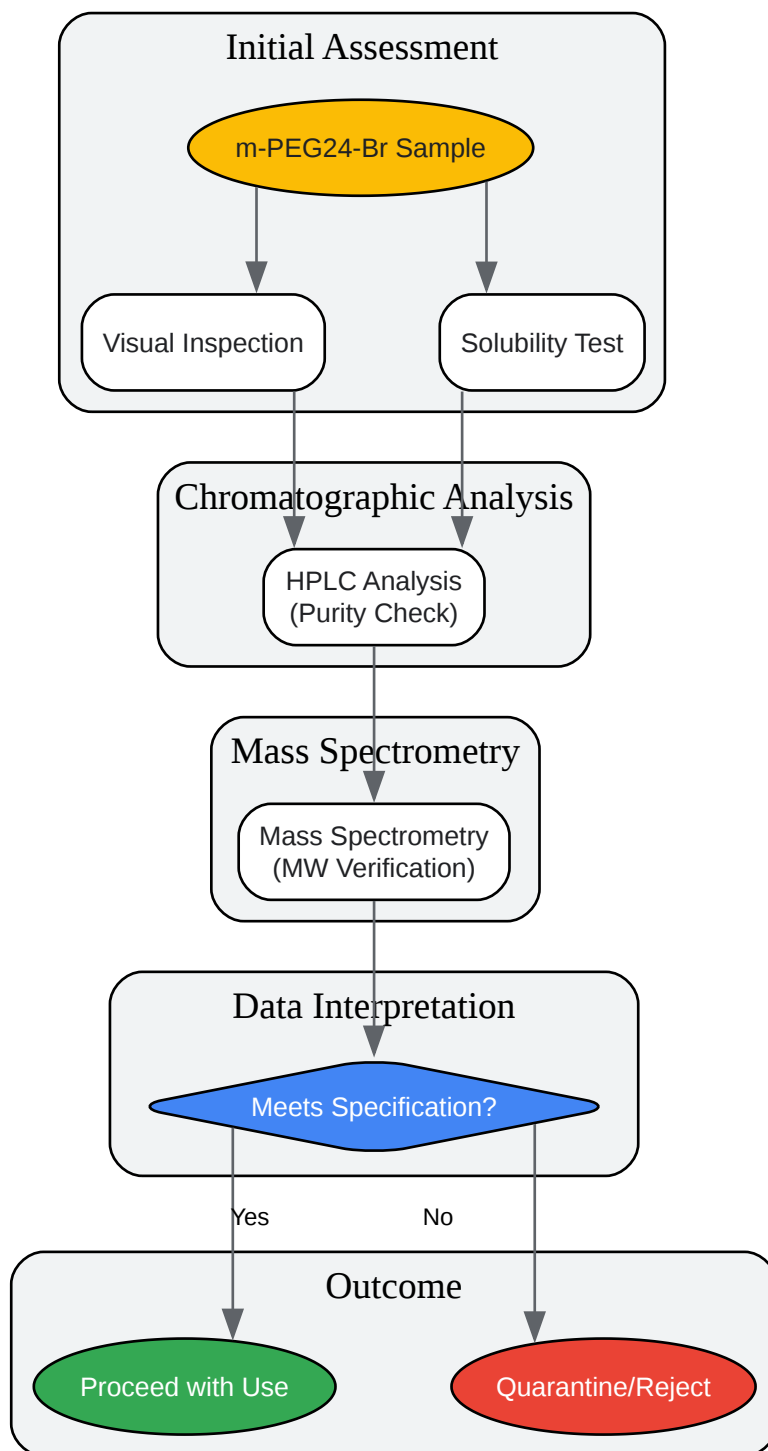
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the specific system and column.
- Flow Rate: 1.0 mL/min.
- Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal as PEG lacks a strong chromophore. If unavailable, a UV detector at a low wavelength (e.g., 200-220 nm) can be used, although sensitivity will be lower.
- Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area. The appearance of new peaks may indicate the presence of degradation products.

Mass Spectrometry Analysis

- Objective: To confirm the molecular weight of **m-PEG24-Br** and identify the mass of any potential degradation products.
- Methodology: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are effective for analyzing PEG compounds.
 - Sample Preparation: Prepare a dilute solution of **m-PEG24-Br** in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water for ESI-MS). For MALDI-TOF, the sample is co-crystallized with a suitable matrix.
 - Mass Spectrometer: Acquire the mass spectrum in the appropriate mass range for **m-PEG24-Br** (expected monoisotopic mass is around 1162.6 g/mol).
 - Analysis: Verify that the major peak corresponds to the expected molecular weight of **m-PEG24-Br**. The presence of peaks at lower or higher masses could indicate degradation (e.g., chain cleavage) or aggregation/side reactions, respectively.

Visualizations

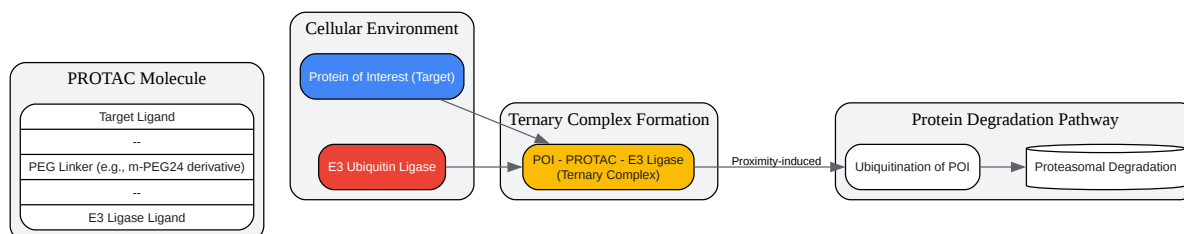
Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of **m-PEG24-Br**.

Role of PEG Linker in a PROTAC



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Caption: Role of a PEG linker in mediating the formation of a ternary complex for PROTAC-induced protein degradation.

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